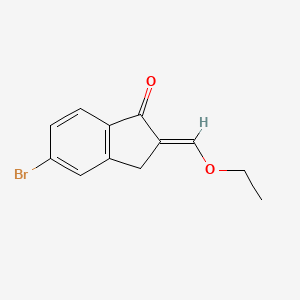
5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of brominated indenones This compound is characterized by the presence of a bromine atom at the 5th position and an ethoxymethylidene group at the 2nd position of the indenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in the presence of a catalyst such as iron trifluoromethanesulfonate in a halogenated hydrocarbon solvent . The reaction conditions are carefully controlled to achieve high selectivity and yield.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and environmental sustainability. The use of recyclable reagents and catalysts, such as dibrominated amino silica gel, is employed to minimize waste and reduce production costs . The process is designed to be scalable, with high product yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as arylboronic acids in palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols, depending on the reagents and conditions used.
Cyclization Reactions: The ethoxymethylidene group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to introduce various functional groups.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted indenones, ketones, alcohols, and cyclized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. For example, its antiproliferative effects may be due to its ability to interfere with DNA synthesis or repair mechanisms, thereby inhibiting cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated compound used in selective palladium-catalyzed cross-coupling reactions.
5-Bromo-2-methoxyaniline: Used as a pharmaceutical intermediate with similar brominated structure.
Uniqueness
5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of bromine and ethoxymethylidene groups, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C12H11BrO2 |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
(2E)-5-bromo-2-(ethoxymethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C12H11BrO2/c1-2-15-7-9-5-8-6-10(13)3-4-11(8)12(9)14/h3-4,6-7H,2,5H2,1H3/b9-7+ |
InChI Key |
MVQGYWZRFXZITQ-VQHVLOKHSA-N |
Isomeric SMILES |
CCO/C=C/1\CC2=C(C1=O)C=CC(=C2)Br |
Canonical SMILES |
CCOC=C1CC2=C(C1=O)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


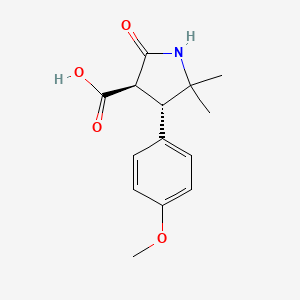
![3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13339219.png)

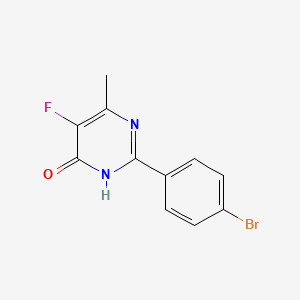


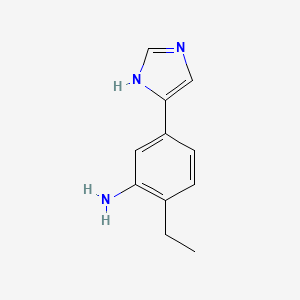
![tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13339253.png)
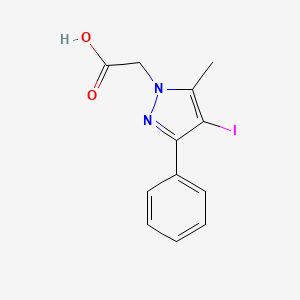
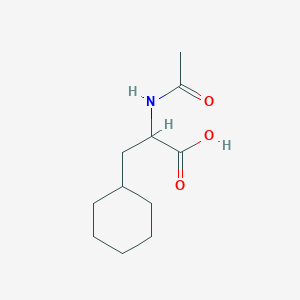
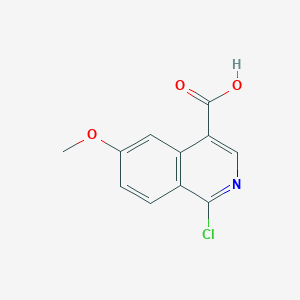
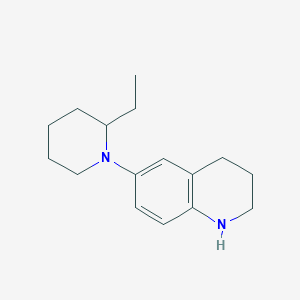
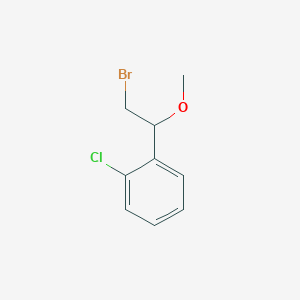
![tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13339283.png)
